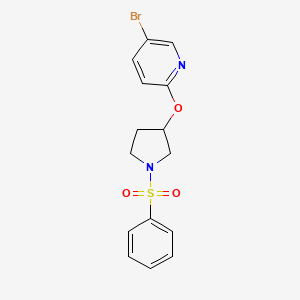
5-Bromo-2-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound featuring a brominated pyridine ring, a phenylsulfonyl group, and a pyrrolidine moiety
Wirkmechanismus
Target of Action
The compound contains a pyrrolidine ring , which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The compound might be involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound might be involved in sm cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Pharmacokinetics
The compound contains a pyrrolidine ring , which can efficiently explore the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
Result of Action
The compound might be involved in sm cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . These reactions can result in the formation of new carbon–carbon bonds .
Action Environment
The success of sm cross-coupling reactions, which this compound might be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps:
Bromination of Pyridine: The starting material, 2-hydroxypyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to yield 5-bromo-2-hydroxypyridine.
Formation of Pyrrolidine Intermediate: The pyrrolidine ring is introduced by reacting 3-pyrrolidinol with phenylsulfonyl chloride in the presence of a base such as triethylamine, forming 1-(phenylsulfonyl)pyrrolidin-3-ol.
Coupling Reaction: The final step involves coupling 5-bromo-2-hydroxypyridine with 1-(phenylsulfonyl)pyrrolidin-3-ol using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions, often with organometallic reagents like Grignard reagents or organolithium compounds, to introduce various functional groups.
Oxidation and Reduction: The phenylsulfonyl group can be involved in redox reactions. For instance, it can be reduced to a phenylsulfide under strong reducing conditions.
Hydrolysis: The ether linkage between the pyridine and pyrrolidine rings can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the compound into its constituent parts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Depending on the nucleophile, products can range from alkylated pyridines to more complex heterocycles.
Oxidation/Reduction: Products include phenylsulfides or sulfoxides.
Hydrolysis: Yields 5-bromo-2-hydroxypyridine and 1-(phenylsulfonyl)pyrrolidin-3-ol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic organic chemistry, 5-Bromo-2-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridine serves as a versatile intermediate for the synthesis of more complex molecules. Its bromine atom allows for further functionalization through cross-coupling reactions like Suzuki-Miyaura coupling.
Biology and Medicine
This compound may be explored for its potential biological activity. The presence of the pyridine and pyrrolidine rings suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In material science, the compound’s unique structure could be utilized in the development of novel polymers or as a building block for advanced materials with specific electronic or optical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-(pyrrolidin-1-yl)pyridine: Lacks the phenylsulfonyl group, which may reduce its potential interactions and applications.
2-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridine: Lacks the bromine atom, limiting its use in further functionalization through substitution reactions.
Uniqueness
The combination of a brominated pyridine ring and a phenylsulfonyl-substituted pyrrolidine makes 5-Bromo-2-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridine unique
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties
Eigenschaften
IUPAC Name |
2-[1-(benzenesulfonyl)pyrrolidin-3-yl]oxy-5-bromopyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c16-12-6-7-15(17-10-12)21-13-8-9-18(11-13)22(19,20)14-4-2-1-3-5-14/h1-7,10,13H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTZKLYNJCFXDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2946331.png)
![5-(4-METHYLPIPERIDIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2946332.png)
![N-(3-bromophenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2946334.png)
![propyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2946336.png)
![N-{1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}prop-2-enamide](/img/structure/B2946338.png)
![2-{[1-(2-hydroxycyclopentyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2946339.png)
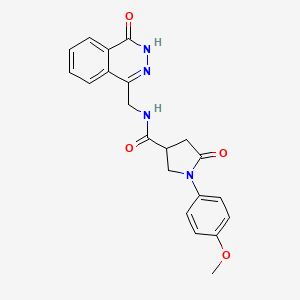
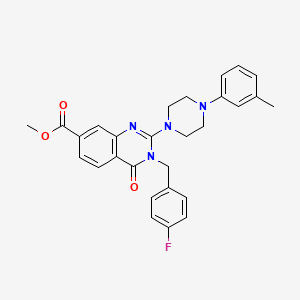
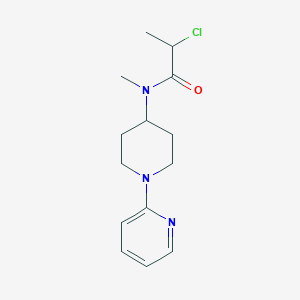
![8-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2946346.png)
![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea](/img/structure/B2946347.png)
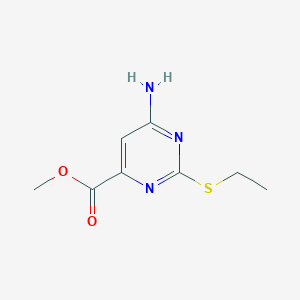
![2-[(Benzyloxy)methyl]cyclobutan-1-one](/img/structure/B2946352.png)
![6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl benzoate](/img/structure/B2946354.png)
